molecular formula C19H15N3O B2602134 (4E)-4-[(1H-indol-3-yl)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 132929-64-7

(4E)-4-[(1H-indol-3-yl)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B2602134
CAS No.: 132929-64-7
M. Wt: 301.349
InChI Key: JLTZOAZBWCMUCX-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-4-[(1H-Indol-3-yl)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a synthetic hybrid compound designed for pharmaceutical and biological chemistry research. It combines two privileged pharmacophores: the indole scaffold and the pyrazol-5-one ring. Indole derivatives are extensively studied for their wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties . The pyrazolone core is also known for significant biological potential, such as antioxidant, antimicrobial, and antitumor activities . This molecular architecture makes the compound a valuable scaffold for investigating new therapeutic agents. Researchers can utilize this compound in various applications, particularly in the synthesis of novel chemical entities for drug discovery. Its structure is well-suited for probing structure-activity relationships (SAR), given the reactivity of the methylidene bridge and the potential for further functionalization. Pyrazolone derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (RKO) cells, often by inducing apoptosis and modulating proteins like p53 . Furthermore, similar compounds have been explored as inhibitors of targets like EGFR, which is significant for breast cancer therapy research . This product is intended for chemical and biological research applications in a laboratory setting. For Research Use Only. Not for human, veterinary, or diagnostic use.

Properties

IUPAC Name

4-[(Z)-indol-3-ylidenemethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O/c1-13-17(11-14-12-20-18-10-6-5-9-16(14)18)19(23)22(21-13)15-7-3-2-4-8-15/h2-12,21H,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFFZJLGDFSPDU-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=C3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)/C=C/3\C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(1H-indol-3-yl)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of 1H-indole-3-carbaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(1H-indol-3-yl)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The pyrazolone ring can be reduced to form corresponding hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate halogenating or nitrating agents.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Research indicates that compounds featuring the 1H-pyrazole scaffold can inhibit the growth of various cancer cell lines, such as:

  • Lung Cancer
  • Breast Cancer
  • Colorectal Cancer
  • Prostate Cancer

In vitro studies have shown that this compound exhibits significant antiproliferative activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known for their ability to combat bacterial and fungal infections. Various studies have demonstrated that modifications in the pyrazole structure can enhance antimicrobial efficacy, suggesting that this compound may serve as a lead structure for developing new antimicrobial agents.

Case Study 1: Anticancer Activity

A study conducted on a series of pyrazole derivatives found that (4E)-4-[(1H-indol-3-yl)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one exhibited a significant reduction in cell viability in MDA-MB-231 breast cancer cells. The study utilized MTT assays to assess cell viability and flow cytometry to analyze apoptosis .

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial activity of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound displayed moderate antibacterial activity, suggesting its potential as a scaffold for developing new antibiotics .

Mechanism of Action

The mechanism of action of (4E)-4-[(1H-indol-3-yl)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and proliferation. The exact pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The indole group in the target compound provides distinct electronic and steric profiles compared to the 4-methylphenyl group in CAS 69707-19-3. Indole’s NH group enables hydrogen bonding, whereas methylphenyl contributes to hydrophobicity.
  • Acetylation of the indole nitrogen (CAS 300839-31-0) reduces hydrogen-bonding capacity but increases metabolic stability.

Chemoinformatic Similarity

Using Tanimoto coefficients (), the target compound shares ~60–70% similarity with CAS 300839-31-0 (acetylated indole derivative) and ~40–50% with CAS 69707-19-3 (methylphenyl derivative). Lower similarity with coumarin-containing analogs (~30–40%) highlights the impact of bulky substituents.

Biological Activity

The compound (4E)-4-[(1H-indol-3-yl)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one, often referred to as an indole-pyrazolone derivative, has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent studies.

Chemical Structure

The molecular formula of the compound is C19H15N3OC_{19}H_{15}N_3O, and it features a pyrazolone core fused with an indole moiety, which is known for its biological significance. The structure can be represented as follows:

 4E 4 1H indol 3 yl methylidene 3 methyl 1 phenyl 4 5 dihydro 1H pyrazol 5 one\text{ 4E 4 1H indol 3 yl methylidene 3 methyl 1 phenyl 4 5 dihydro 1H pyrazol 5 one}

Anticancer Activity

Recent studies have demonstrated that indole-pyrazolone derivatives exhibit notable anticancer properties. For instance, derivatives of this compound were evaluated against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The results indicated significant antiproliferative effects, with some derivatives showing over 70% inhibition of cell growth at specific concentrations .

Table 1: Anticancer Activity of Indole-Pyrazolone Derivatives

CompoundCell LineIC50 (µM)Inhibition (%)
6bMCF-71075
6eHepG21268
6aA549 (Lung)1570

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies have shown that certain derivatives possess activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of specific functional groups within the structure enhances their efficacy against these pathogens .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
11E. coli32 µg/mL
11S. aureus16 µg/mL
11Pseudomonas aeruginosa64 µg/mL

The mechanism underlying the biological activity of indole-pyrazolone derivatives is multifaceted. They are believed to interact with various molecular targets, including enzymes involved in cancer cell proliferation and bacterial resistance mechanisms. For example, studies suggest that these compounds may inhibit certain kinases and transcription factors that are crucial for tumor growth .

Case Studies

  • Study on Anticancer Efficacy :
    A study by Selvam et al. synthesized a series of pyrazolone derivatives and tested them against MCF-7 cells. The most effective compound showed an IC50 value of 10 µM, significantly inhibiting tumor necrosis factor-alpha (TNF-α) production .
  • Antimicrobial Evaluation :
    In another investigation, Chovatia et al. reported the synthesis of pyrazole derivatives that were screened against multiple bacterial strains. Compound 4b exhibited promising results with MIC values lower than those of standard antibiotics like ampicillin .

Q & A

Q. What are the standard synthetic routes for preparing (4E)-4-[(1H-indol-3-yl)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one, and how can reaction conditions be optimized?

The compound is synthesized via a Knoevenagel condensation between 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one and 1H-indole-3-carbaldehyde. A typical protocol involves refluxing equimolar amounts of the precursors in ethanol with anhydrous sodium acetate as a catalyst for 4–6 hours. Optimization includes adjusting solvent polarity (e.g., DMF for poor solubility), temperature (80–100°C), and catalyst load (1.2–1.5 equivalents of NaOAc) to improve yields (70–85%) . Purity is enhanced via recrystallization from ethanol-DMF (1:1) .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the (4E)-configuration and structural integrity of this compound?

Single-crystal X-ray diffraction (SC-XRD) is definitive for confirming the (4E)-stereochemistry and molecular geometry, as demonstrated for analogous pyrazolones . Complementary techniques include:

  • NMR : 1H^1H and 13C^13C NMR to verify the methylidene proton (δ ~7.8–8.2 ppm) and indole NH (δ ~10–12 ppm).
  • IR : Stretching bands for C=O (1650–1680 cm1^{-1}) and C=N (1590–1620 cm1^{-1}) .
  • HRMS : To validate molecular mass (±2 ppm error) .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

Initial screening should focus on targets relevant to indole and pyrazolone pharmacophores, such as:

  • Enzyme inhibition : Cyclooxygenase (COX) or lipoxygenase (LOX) assays using UV-Vis spectroscopy to monitor substrate conversion .
  • Anticancer activity : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} determination .
  • Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How do substituent variations at the indole or pyrazolone rings influence the compound’s bioactivity and physicochemical properties?

Structure-activity relationship (SAR) studies reveal:

  • Indole modifications : Electron-withdrawing groups (e.g., -NO2_2) at the 5-position enhance COX-2 selectivity, while bulky substituents reduce solubility .
  • Pyrazolone substitutions : A 3-methyl group improves metabolic stability compared to 3-aryl analogs .
  • Solubility : LogP values increase with hydrophobic indole substituents, requiring formulation adjustments (e.g., PEGylation) for in vivo studies .

Q. How can contradictory spectral data (e.g., unexpected 1H^1H1H NMR shifts) be resolved during structural characterization?

Contradictions often arise from tautomerism (e.g., keto-enol equilibria) or solvent effects. Strategies include:

  • Variable-temperature NMR : To identify dynamic equilibria (e.g., enol-keto tautomers) .
  • Deuterated solvents : DMSO-d6_6 stabilizes NH protons, while CDCl3_3 may mask them .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Q. What advanced techniques are recommended for studying the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes like COX-2 or kinases .
  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD_D) in real-time .
  • Metabolite profiling : LC-MS/MS to identify phase I/II metabolites in hepatic microsomes .

Methodological Considerations

Q. How can researchers address low yields during scale-up synthesis?

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic condensation steps .
  • Catalyst screening : Transition-metal catalysts (e.g., ZnCl2_2) may enhance regioselectivity .
  • In-line purification : Flash chromatography or centrifugal partition chromatography (CPC) .

Q. What strategies mitigate stability issues (e.g., photodegradation) in aqueous formulations?

  • Lyophilization : Stabilize the compound as a lyophilized powder with cyclodextrin .
  • Antioxidants : Add 0.1% ascorbic acid to buffer solutions .
  • Light-protective packaging : Use amber glass vials for storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.